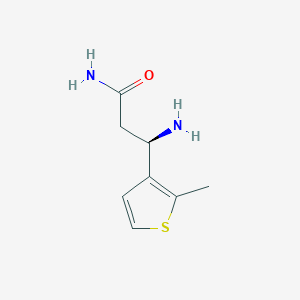

(3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide

Description

Properties

Molecular Formula |

C8H12N2OS |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

(3R)-3-amino-3-(2-methylthiophen-3-yl)propanamide |

InChI |

InChI=1S/C8H12N2OS/c1-5-6(2-3-12-5)7(9)4-8(10)11/h2-3,7H,4,9H2,1H3,(H2,10,11)/t7-/m1/s1 |

InChI Key |

QTGVGSQOBJQZAD-SSDOTTSWSA-N |

Isomeric SMILES |

CC1=C(C=CS1)[C@@H](CC(=O)N)N |

Canonical SMILES |

CC1=C(C=CS1)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Preparation of the Thiophene Intermediate

- Starting material: 2-methylthiophene or a suitably substituted thiophene derivative.

- Bromination or halogenation: Selective bromination at the 3-position of 2-methylthiophene to allow further functionalization.

- Metalation and coupling: Lithiation or metal-halogen exchange followed by coupling reactions to attach the propanamide side chain precursor.

Introduction of the Amino and Amide Groups

- Amino acid derivative formation: The propanamide chain is introduced typically via nucleophilic substitution or amidation reactions.

- Protection/deprotection strategies: Amino groups may be protected during synthesis to avoid side reactions, later deprotected to yield the free amine.

- Stereochemical control: Use of chiral auxiliaries, chiral catalysts, or resolution techniques to obtain the (3R) stereoisomer.

Detailed Preparation Methods

Stepwise Synthesis Example (Adapted from Analogous Compounds)

| Step | Reaction Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Selective Bromination of 2-Methylthiophene | N-bromosuccinimide (NBS), CCl4, reflux | Bromination at 3-position, moderate to high yield (~70-85%) |

| 2 | Lithiation and Addition of Propionamide Precursor | n-Butyllithium, THF, -78 °C; followed by reaction with ethyl acrylate or equivalent | Formation of 3-(2-methylthiophen-3-yl)propanoate intermediate |

| 3 | Conversion to Propanamide | Amidation via ammonolysis or direct amide formation using ammonia or ammonium salts | High yield, mild conditions |

| 4 | Introduction of Amino Group at C-3 with Stereocontrol | Asymmetric hydrogenation or chiral auxiliary-mediated amination | Enantiomeric excess depends on catalyst and conditions; (3R) selectively obtained |

| 5 | Purification and Characterization | Column chromatography, recrystallization; NMR, HPLC, MS for purity and stereochemistry confirmation | Yields vary (40-70%), purity >95% |

Reaction Conditions and Analytical Techniques

- Solvents: Commonly used solvents include tetrahydrofuran (THF), dichloromethane (DCM), and toluene.

- Temperature: Low temperatures (-78 °C) are often employed during lithiation steps to control regioselectivity.

- Catalysts: Chiral catalysts such as rhodium or ruthenium complexes may be used for asymmetric hydrogenation.

- Purification: Silica gel chromatography is standard, with gradient elution using ethyl acetate/petroleum ether mixtures.

- Characterization: Nuclear magnetic resonance (NMR) spectroscopy, including ^1H and ^13C NMR, high-performance liquid chromatography (HPLC) for enantiomeric excess, mass spectrometry (MS), and infrared spectroscopy (IR) confirm structure and purity.

Research Findings and Optimization

- Yield Optimization: Reaction times, temperature, and reagent stoichiometry critically influence yields and stereoselectivity.

- Stereochemical Purity: Use of chiral ligands in catalytic steps achieves enantiomeric excesses exceeding 90% for the (3R) isomer.

- Scale-Up Feasibility: The synthetic route is amenable to gram-scale synthesis with minor modifications in purification steps.

- Potential Side Reactions: Overbromination, racemization, and incomplete amidation are common challenges requiring careful monitoring.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Bromination reagent | NBS | Selective 3-position bromination on 2-methylthiophene |

| Lithiation temperature | -78 °C | Controls regioselectivity and prevents side reactions |

| Amidation method | Ammonolysis or coupling reagents | Efficient conversion to propanamide |

| Chiral catalyst | Rh or Ru complexes | High enantioselectivity for (3R) isomer |

| Purification method | Silica gel chromatography | Ensures high purity and removal of side products |

| Analytical techniques | NMR, HPLC, MS | Confirm structure, purity, and stereochemistry |

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Antinociceptive Activity

Recent studies have highlighted the antinociceptive properties of (3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide. In a formalin-induced pain model, this compound demonstrated significant pain-relieving effects. It was found to be effective in reducing allodynia, which is a painful response to normally non-painful stimuli, especially in models of neuropathic pain induced by oxaliplatin and streptozotocin .

Case Study: Pain Models

In a controlled study, this compound was administered at doses of 30 mg/kg and 45 mg/kg. The results indicated that while it significantly reduced tactile allodynia, its effects on thermal hyperalgesia were less pronounced. This suggests potential for use in treating specific types of neuropathic pain without significant side effects on locomotor activity .

Inhibition of Tumor Growth

The compound has also been investigated for its role in cancer treatment. It has been shown to inhibit certain kinases that are crucial for tumor growth and angiogenesis, specifically c-Met and VEGFR-2. These kinases are often overexpressed in various cancers, making them viable targets for therapeutic intervention .

Case Study: Antiproliferative Effects

In vitro studies demonstrated that this compound exhibits antiproliferative activity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound showed IC50 values comparable to established anticancer drugs, indicating its potential as a lead compound for further development .

The applications of this compound in medicinal chemistry, particularly in pain management and cancer therapy, show promise based on preliminary studies. Future research should focus on optimizing its pharmacological properties and exploring its mechanisms of action further.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

Binding to Active Sites: Interacting with the active sites of enzymes, thereby inhibiting or modulating their activity.

Pathway Modulation: Affecting specific biochemical pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Key Observations:

- Substituent Effects: The methyl group in the target compound enhances lipophilicity compared to halogenated analogs (e.g., dichloro or brominated derivatives).

- Stereochemistry : The R-configuration in the target compound contrasts with S-configurations in phenyl-substituted analogs (e.g., and ), which may lead to divergent biological activities.

- Functional Groups: The hydroxy and N-methyl groups in 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide increase hydrogen-bonding capacity and reduce polarity compared to the amino-propanamide backbone.

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, whereas halogenated thiophene or furan derivatives () may exhibit lower solubility due to increased hydrophobicity.

- Stability : Thiophene rings generally confer metabolic stability, but brominated furan derivatives () might be prone to degradation under harsh conditions.

- Purity : Most compounds are specified with ≥98.5% purity (e.g., ), though storage conditions vary (e.g., 4°C for chlorophenyl analogs).

Biological Activity

(3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide is a chiral organic compound notable for its potential applications in medicinal chemistry due to its unique structural features, including a thiophene ring and an amino-propanamide moiety. This article explores the biological activity of this compound, including its interactions with biological macromolecules, enzyme inhibition, receptor binding, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2OS, with a molecular weight of approximately 184.26 g/mol. The compound features:

- Amino Group : Contributes to its interaction with biological targets.

- Thiophene Ring : Known for diverse biological activities and chemical reactivity.

- Chiral Center : The (3R) configuration influences its pharmacological properties.

Enzyme Inhibition

Research indicates that compounds with similar structural features often exhibit enzyme inhibition properties. For instance, the presence of the thiophene moiety may allow this compound to interact with various enzymes, potentially modulating their activity. Enzyme inhibition studies are crucial for understanding how this compound might affect metabolic pathways or disease processes.

Receptor Binding

The compound's structure suggests potential binding interactions with various receptors. Compounds in the same class have shown affinity for neurotransmitter receptors, which could lead to applications in treating neurological disorders. Further studies are needed to elucidate specific receptor interactions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Notable Features |

|---|---|

| (3S)-3-Amino-3-(2-methylfuran-3-yl)propanamide | Contains a furan ring; potential for different biological activities due to oxygen substitution. |

| (3S)-3-Amino-3-(5-methylthiophen-3-yl)propanamide | Variation in methyl group position may affect reactivity and biological activity. |

| (3S)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanamide | Features additional methyl groups; may enhance lipophilicity and alter pharmacokinetics. |

The distinct combination of functional groups and stereochemistry in this compound suggests unique biological activities compared to these analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

- Antinociceptive Activity : In a study examining various thiophene derivatives, certain compounds demonstrated significant antinociceptive effects in formalin-induced pain models, suggesting that modifications in the thiophene structure can influence analgesic properties .

- Anticonvulsant Properties : Research on structurally related amides indicated broad-spectrum anticonvulsant activity across preclinical seizure models, highlighting the potential for therapeutic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.